molecular formula C13H19NO2 B11178001 N-tert-butyl-4-ethoxybenzamide

N-tert-butyl-4-ethoxybenzamide

Cat. No.: B11178001
M. Wt: 221.29 g/mol
InChI Key: QMWNCXWMWTUVJK-UHFFFAOYSA-N
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Description

N-tert-butyl-4-ethoxybenzamide is an organic compound with the molecular formula C13H19NO2 It is a benzamide derivative characterized by the presence of a tert-butyl group and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-butyl-4-ethoxybenzamide can be synthesized through the Ritter reaction, which involves the reaction of a carbocation precursor (such as tert-butyl alcohol) with nitriles in the presence of a strong acid like sulfuric acid. The reaction typically requires elevated temperatures and a highly ionizing solvent such as acetic acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using catalysts such as aluminum hydrogen sulfate. This catalyst is air-stable, cost-effective, and can be recycled multiple times without significant loss of activity .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-tert-butyl-4-ethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-tert-butyl-4-aminobenzamide
  • N-tert-butyl-4-nitrobenzamide
  • N-tert-butyl-4-methoxybenzamide

Comparison: N-tert-butyl-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-tert-butyl-4-ethoxybenzamide

InChI

InChI=1S/C13H19NO2/c1-5-16-11-8-6-10(7-9-11)12(15)14-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

QMWNCXWMWTUVJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C)(C)C

Origin of Product

United States

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